4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride

Description

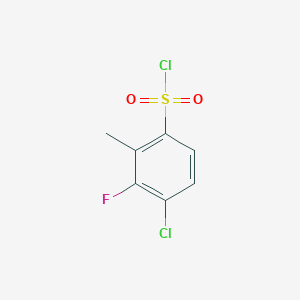

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is a substituted benzene derivative featuring a sulfonyl chloride functional group at position 1, with chloro (Cl), fluoro (F), and methyl (CH₃) substituents at positions 4, 3, and 2, respectively. Its molecular formula is C₇H₅Cl₂FO₂S, with a molecular weight of 242.97 g/mol. The electron-withdrawing Cl and F groups enhance the electrophilicity of the sulfonyl chloride moiety, while the methyl group introduces mild steric effects and lipophilicity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C7H5Cl2FO2S |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |

InChI Key |

BOKFKKLLKMMWAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

Procedure:

The 4-chloro-3-fluoro-2-methylbenzene is treated with chlorosulfonic acid at low temperatures (0–5 °C) to introduce the sulfonyl chloride group directly onto the aromatic ring. This reagent acts both as the sulfonating and chlorinating agent, thus bypassing the isolation of sulfonic acid intermediate.-

- Direct formation of sulfonyl chloride

- High regioselectivity due to directing effects of chloro, fluoro, and methyl substituents

- Mild reaction conditions minimize side reactions

-

- Requires careful moisture control as sulfonyl chlorides are moisture sensitive

- Exothermic reaction necessitates temperature control

Sulfonation Followed by Chlorination

- Step 1: Sulfonation with sulfur trioxide or concentrated sulfuric acid to form 4-chloro-3-fluoro-2-methylbenzene-1-sulfonic acid.

Step 2: Conversion of sulfonic acid to sulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

- Sulfonation at elevated temperatures (50–80 °C) for several hours

- Chlorination typically performed under reflux with SOCl2 for 2–6 hours

-

- Allows isolation and purification of sulfonic acid intermediate

- Potentially higher purity of final sulfonyl chloride

-

- Longer reaction times

- Handling of corrosive chlorinating agents

Reaction Scheme Overview

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-Chloro-3-fluoro-2-methylbenzene + ClSO3H | This compound | Direct sulfonyl chloride formation |

| 2a | 4-Chloro-3-fluoro-2-methylbenzene + SO3/H2SO4 | 4-Chloro-3-fluoro-2-methylbenzene-1-sulfonic acid | Sulfonation intermediate |

| 2b | Sulfonic acid + SOCl2 or PCl5 | This compound | Chlorination step |

Analytical and Research Data

Physical properties:

Molecular formula: C7H6ClFOS

Molecular weight: ~208.64 g/mol

Appearance: Colorless to pale yellow liquid

Boiling point: ~245 °C

Moisture sensitivity: High; requires inert atmosphere storageReactivity:

The sulfonyl chloride group is electrophilic and reacts readily with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The presence of electron-withdrawing chloro and fluoro substituents influences the reactivity and regioselectivity of the sulfonation step.Purification:

Purification is typically achieved by recrystallization or distillation under reduced pressure to avoid hydrolysis.

Comparative Notes from Literature

- The direct sulfonation with chlorosulfonic acid is favored for industrial scalability due to fewer steps and higher atom economy, but requires strict moisture control.

- Sulfonation followed by chlorination offers better control over purity and is preferred in laboratory-scale syntheses where isolation of intermediates is feasible.

- Halogen substituents on the aromatic ring (chloro and fluoro) direct sulfonation to the 1-position relative to methyl, facilitating regioselective synthesis.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct sulfonation with ClSO3H | Chlorosulfonic acid, 0–5 °C | High (70–90%) | One-step, regioselective | Moisture sensitive, exothermic |

| Sulfonation + Chlorination | SO3/H2SO4 (50–80 °C), then SOCl2/PCl5 | Moderate (50–80%) | Purification of intermediate | Multi-step, longer reaction |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SOCl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines

Primary and secondary amines react with 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride to form sulfonamides. For example:

The reaction typically requires a base (e.g., pyridine or triethylamine) to neutralize HCl and drive the reaction forward .

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methylamine | Sulfonamide | 85 | Pyridine, 0°C |

| Aniline | N-Arylsulfonamide | 78 | EtN, RT |

Reaction with Alcohols

Alcohols convert the sulfonyl chloride into sulfonate esters:

Tosylate esters derived from this compound are stable intermediates in SN2 reactions due to their excellent leaving-group ability .

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is influenced by substituents:

-

Chloro and fluoro groups are electron-withdrawing, deactivating the ring.

-

Methyl group is electron-donating, activating specific positions.

Nitration and Halogenation

Under strongly acidic conditions, nitration occurs at the meta position relative to the sulfonyl chloride group, while halogenation (e.g., bromination) favors the para position to the methyl group .

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO/HSO | 3-Nitro derivative | Meta to -SOCl |

| Bromination | Br/FeBr | 5-Bromo derivative | Para to -CH |

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to form the corresponding sulfonic acid:

Hydrolysis rates increase under alkaline conditions or elevated temperatures .

Comparative Reactivity with Analogues

The unique substitution pattern of 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride distinguishes its reactivity from related compounds:

Scientific Research Applications

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester linkages .

Comparison with Similar Compounds

Electrophilic Reactivity

- Target Compound : The electron-withdrawing Cl and F groups activate the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). The methyl group at C2 provides steric shielding but minimal electronic effects .

- 4-Bromo-2-methoxy Analogue : Methoxy (OCH₃) is electron-donating, reducing sulfonyl chloride reactivity compared to the target compound. Bromine (Br) at C4 may facilitate aromatic substitution reactions .

- Phenoxy Derivatives (–3): The extended aromatic systems in 4-(3-fluorophenoxy) and 4-(3-chloro-2-cyanophenoxy) derivatives increase molecular weight and lipophilicity.

- Amide-Functionalized Compound (): The bulky 2-ethylhexanamido group sterically hinders the sulfonyl chloride, reducing its accessibility in reactions.

Research Findings and Trends

- Substituent Effects on Melting Points : Bromine and methoxy substituents () increase melting points compared to the target compound due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Solubility : The amide group in ’s compound enhances solubility in polar aprotic solvents (e.g., DMF), whereas the target compound is more soluble in chlorinated solvents (e.g., dichloromethane) .

- Purity Considerations : The 99.5% purity of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride () suggests its suitability for high-yield reactions, while 95% purity compounds (–2) may require purification for sensitive syntheses .

Biological Activity

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride, also known as 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride compound characterized by its sulfonyl group (-SO2Cl) attached to a benzene ring with chloro and fluoro substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C7H6ClFOS

- Molecular Weight : 208.64 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : Approximately 245°C

- Sensitivity : Sensitive to moisture; requires inert storage conditions to prevent hydrolysis.

The biological activity of this compound primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to interact with various nucleophiles, including biological molecules such as proteins and nucleic acids. This reactivity can lead to significant modifications in these biomolecules, impacting their function and activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds related to sulfonyl chlorides can exhibit antibacterial and antifungal properties. The mechanism typically involves inhibition of bacterial enzymes critical for survival, such as dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria.

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties. For instance, studies have shown that related sulfonyl chlorides can reduce inflammatory pain responses in animal models, suggesting potential applications in treating inflammatory conditions .

- Anticancer Potential : The modification of biological targets by sulfonyl chlorides can lead to the development of anticancer agents. Research into structurally similar compounds has revealed their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as Bcl-2 and cyclin-dependent kinases (CDKs) .

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfonamides | Inhibition of bacterial growth |

| Anti-inflammatory | TRPA1 inhibitors (e.g., BAY-390) | Reduction of nocifensive behaviors in animal models |

| Anticancer | Bcl-2 inhibitors | Inhibition of cancer cell growth |

Case Study: TRPA1 Inhibition

A notable study investigated the effects of a related compound (BAY-390), which acts as a selective TRPA1 inhibitor. This compound demonstrated significant reduction in nocifensive behaviors in rats when administered at varying doses, indicating its potential utility in managing pain associated with inflammatory conditions . Although not directly studying this compound, the findings highlight the therapeutic potential of compounds within this chemical class.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving the introduction of the sulfonyl group onto the aromatic ring. Structure–activity relationship studies suggest that modifications at the chloro and fluoro positions significantly influence the compound's reactivity and biological activity. For example, altering the position or type of substituents can enhance selectivity towards specific biological targets or improve pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 4-chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride?

- Methodology : The compound can be synthesized via chlorosulfonation of a substituted toluene derivative . For example, reacting 3-fluoro-4-methylchlorobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Purification involves recrystallization from non-polar solvents (e.g., hexane) to isolate the sulfonyl chloride .

- Key Parameters : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) and confirm sulfonyl chloride formation using FT-IR (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) .

Q. How to purify this compound to achieve >95% purity?

- Methodology : Use column chromatography (stationary phase: silica gel; mobile phase: gradient of dichloromethane/hexane) to remove unreacted starting materials and byproducts. Alternatively, vacuum distillation at reduced pressure (1–2 mmHg) can isolate the product if thermal stability permits .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Techniques :

- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm; methyl group at δ 2.5 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak (e.g., [M]⁺ at m/z 242) and fragmentation pattern .

- X-ray Crystallography (if crystals form): Resolve ambiguity in substitution patterns using single-crystal diffraction data .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the sulfonyl chloride group influence electrophilic substitution reactions?

- Methodology : Perform Hammett substituent constant (σ) analysis to quantify electronic effects. Compare reactivity in nitration or halogenation reactions with meta- and para-substituted analogs. Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict regioselectivity .

- Case Study : Nitration of the compound under mixed HNO₃/H₂SO₄ conditions predominantly yields the 5-nitro derivative due to the sulfonyl group’s meta-directing effect .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

- Methodology :

Cross-validate data using high-purity samples (e.g., recrystallized twice).

Perform DSC (Differential Scanning Calorimetry) to confirm melting points and detect polymorphs.

Compare ¹H NMR data with structurally similar compounds (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, mp 48–50°C) to identify anomalies .

- Example : Discrepancies in mp (e.g., 46–49°C vs. 58–60°C) may arise from impurities or isomerization during storage .

Q. What strategies minimize hydrolysis of the sulfonyl chloride group during storage?

- Methodology : Store the compound under anhydrous conditions (e.g., sealed with molecular sieves in a desiccator). Use stabilizers like thionyl chloride (SOCl₂) to regenerate the sulfonyl chloride from hydrolyzed sulfonic acid. Monitor degradation via IR (loss of S=O stretches) .

Application-Oriented Questions

Q. How to design a protocol for synthesizing sulfonamide derivatives from this compound?

- Methodology : React with amines (e.g., primary aliphatic amines) in dry THF at 0°C, followed by quenching with ice water. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride:amine) to maximize yield. Characterize products via LC-MS and ¹H NMR .

- Note : Use Schlenk techniques to exclude moisture, which can hydrolyze the sulfonyl chloride .

Q. What safety precautions are critical when handling this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.